3-Pentanol

Overview

Description

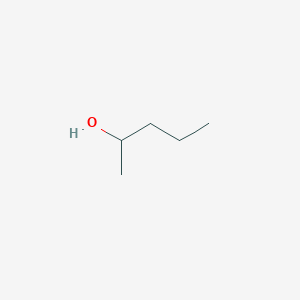

3-Pentanol, also known as pentan-3-ol, is a secondary alcohol with the molecular formula C5H12O. It is one of the eight isomers of amyl alcohol and is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain. This compound is a colorless liquid with a mild odor and is soluble in water, ethanol, and diethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentanol can be synthesized through several methods, including:

Grignard Reaction: This involves the reaction of ethylmagnesium bromide with propionaldehyde, followed by hydrolysis

Reduction of Ketones: 3-Pentanone can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the hydration of pentene in the presence of an acid catalyst. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Oxidation Reactions

3-Pentanol undergoes oxidation primarily through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, leading to the formation of various products.

-

Kinetics of Reactions : The reaction rates for this compound with OH radicals and Cl atoms have been studied extensively. The rate constants at room temperature (298 K) are approximately:

-

-

Product Formation : The primary products from the oxidation of this compound include:

Product Molar Yield (%) 3-Pentanone 26 ± 2 (without NO), 51 ± 4 (with NO) Propionaldehyde 12 ± 2 (without NO), 39 ± 2 (with NO) Acetaldehyde 13 ± 2 (without NO), 44 ± 4 (with NO) Formaldehyde 2 ± 1 (without NO), 4 ± 1 (with NO)

These results indicate that the presence of nitrogen oxides (NO) significantly alters the product distribution during oxidation reactions .

Thermal Decomposition

In high-temperature environments, such as combustion processes, thermal decomposition of this compound can occur:

-

Experimental Conditions : Studies have been conducted in jet-stirred reactors and shock tubes at temperatures ranging from K to K and pressures up to atm.

-

Decomposition Products : The decomposition pathways yield various aldehydes and ketones, including butanone and propanal, alongside olefins like -pentene.

Elimination Reactions

Elimination reactions involving dehydration of alcohols can lead to the formation of alkenes:

-

Mechanism : Under acidic conditions or heat, dehydration of this compound can yield -pentene as a major product. The reaction typically follows an E1 or E2 mechanism depending on the conditions.

-

Product Distribution : Analysis has shown that trans-2-pentene is often favored over cis-2-pentene in elimination reactions involving this alcohol .

Kinetic Models

Kinetic modeling studies have provided insights into the reaction pathways and mechanisms involved in the oxidation of pentanols:

Reaction Pathways

The following simplified pathways summarize the primary reactions involving hydroxyl radicals:

| Step | Reaction Type | Key Products |

|---|---|---|

| H-abstraction | Radical Formation | Hydroxyalkyl radicals |

| Reaction with O₂ | Oxidation | Aldehydes, Ketones |

| Dehydration | Elimination | Alkenes |

These pathways illustrate how initial radical formation leads to a variety of products depending on subsequent reactions with oxygen or through elimination processes.

Environmental Implications

The atmospheric chemistry of this compound suggests that its degradation products may contribute to secondary organic aerosol formation and photochemical smog. Understanding these reactions is vital for assessing its environmental impact as a potential biofuel .

Scientific Research Applications

Plant Immunity Induction

Research has demonstrated that 3-pentanol can prime plant immunity against pathogens. A study involving Arabidopsis thaliana showed that exposure to gaseous this compound induced an immune response against Pseudomonas syringae pv. tomato, enhancing the expression of pathogenesis-related genes such as PR1 and PDF1.2. The results indicated that even low concentrations (100 nM) of this compound significantly reduced disease severity and bacterial growth in treated plants compared to controls .

Flavoring Agent

This compound is widely utilized as a flavoring agent due to its sweet, fruity aroma. It has been detected in various food products, including prickly pears, contributing to their flavor profile . Its use in food products enhances sensory attributes and consumer acceptance.

Biogenic Volatile Organic Compound

As a biogenic oxygenated volatile organic compound, this compound plays a role in the aroma compounds of many fruits and herbs. Its application in food technology can improve the quality and appeal of processed foods by enhancing flavors naturally .

Alternative Fuel Source

Recent studies have explored the potential of this compound as an alternative fuel or fuel additive. Theoretical and experimental investigations suggest that it can undergo H-abstraction reactions, making it suitable for use in modern combustion engines. Its properties indicate that it could serve as a green fuel additive, contributing to cleaner combustion processes .

Solvent Properties

In industrial settings, this compound is used as a solvent for various applications, including the formulation of paints, lubricants, and resins. Its ability to dissolve other substances makes it valuable in manufacturing processes where effective mixing is required .

Cosmetic Industry

The cosmetic industry also benefits from this compound's properties. It is used in the production of perfumes and colognes due to its ability to dissolve fragrances effectively. Additionally, it serves as a binding agent for pigments in cosmetics like lipsticks and eyeshadows .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Agricultural | Song and Ryu (2015) | This compound primes plant immunity; enhances gene expression |

| Food Science | HMDB (2020) | Detected in prickly pears; enhances flavor profiles |

| Energy | ACS Publications (2021) | Potential alternative fuel; favorable combustion properties |

| Industrial | Study.com (2020) | Used as a solvent in paints and lubricants |

| Cosmetic | Study.com (2020) | Acts as a solvent for fragrances; binding agent for pigments |

Mechanism of Action

The mechanism of action of 3-pentanol primarily involves its interaction with biological membranes and proteins. As an alcohol, it can form hydrogen bonds with water and other molecules, affecting the solubility and stability of compounds. In biological systems, this compound can act as a solvent, facilitating the transport and delivery of active ingredients .

Comparison with Similar Compounds

3-Pentanol can be compared with other similar compounds such as:

2-Pentanol: Another isomer of pentanol with the hydroxyl group on the second carbon. It has different physical properties and reactivity.

1-Pentanol: A primary alcohol with the hydroxyl group on the first carbon. It has a higher boiling point and different solubility characteristics.

3-Methyl-2-butanol: A branched isomer with similar solvent properties but different reactivity due to its structure

Uniqueness of this compound: this compound’s position of the hydroxyl group on the third carbon gives it unique reactivity and physical properties compared to its isomers. Its role as a pheromone and its applications in various industries highlight its versatility .

Biological Activity

3-Pentanol, a five-carbon alcohol with the chemical formula C5H12O, has garnered attention for its diverse biological activities. This article explores its effects on both plant and animal systems, highlighting its role as an attractant in insect behavior and its potential in enhancing plant immunity against pathogens.

This compound is a colorless liquid with a characteristic odor, and it is classified under UN Hazard Class 3 due to its flammability. It can be absorbed through inhalation, skin contact, or ingestion, leading to irritation of the eyes, skin, and respiratory tract .

Insect Attraction

One notable biological activity of this compound is its role as an attractant for certain insect species. A study involving the ambrosia beetle Megaplatypus mutatus demonstrated that this compound elicited an attractive response from female beetles during behavioral bioassays. The compound was identified in volatile emissions from male beetles, suggesting its potential use in pest management strategies .

Plant Immunity Enhancement

This compound has also been shown to prime plant immunity against bacterial pathogens. Research indicates that exposure to gaseous this compound triggers induced resistance in Arabidopsis thaliana, activating salicylic acid (SA) and jasmonic acid (JA) signaling pathways. In controlled experiments, plants exposed to 10 μM and 100 nM concentrations of this compound exhibited significant upregulation of defense-related genes such as PR1 and PDF1.2, which are associated with pathogen resistance .

Experimental Findings

The following table summarizes key findings from studies on the effects of this compound on plant immunity:

| Concentration (nM) | Disease Severity Reduction | Gene Expression (fold increase) |

|---|---|---|

| 1 | Not significant | - |

| 10 | 100-fold | PR1: 32-fold |

| 100 | 25-fold | PDF1.2: 16-fold |

| 1000 | Not tested | - |

These results indicate that even low concentrations of this compound can significantly enhance plant defenses against pathogens like Pseudomonas syringae pv. tomato.

Case Study 1: Insect Behavior

In a controlled laboratory setting, researchers conducted walking behavioral bioassays with female Megaplatypus mutatus in the presence of various volatile compounds. The study found that at specific doses, this compound effectively attracted female beetles, suggesting its potential application in developing traps or lures for pest control .

Case Study 2: Plant Pathogen Resistance

In another study focusing on Arabidopsis thaliana, plants were exposed to varying concentrations of this compound before being challenged with Pseudomonas syringae. The results indicated a clear correlation between exposure levels and the plants' ability to resist infection, demonstrating the compound's efficacy as a biopesticide or plant growth enhancer .

Q & A

Basic Research Questions

Q. What key thermodynamic properties of 3-pentanol are critical for predicting its reactivity in oxidation and combustion studies?

- Methodological Answer : The enthalpy of formation (ΔfH°gas) and entropy (S°gas) of this compound are essential for kinetic modeling. NIST reports ΔfH°gas = -318.4 kJ/mol and S°gas = 402.5 J/(mol·K) . These values are derived from high-precision calorimetry and quantum mechanical calculations, enabling researchers to parameterize combustion models. For reaction thermochemistry, ΔrH° and ΔrG° values (e.g., 1560 ± 8.4 kJ/mol for H-abstraction reactions) are measured via collision-induced dissociation (CIDC) and transition state theory (TST) .

Q. How do OH and Cl radicals influence the atmospheric oxidation pathways of this compound?

- Methodological Answer : Smog chamber/FTIR studies reveal that OH radicals attack this compound primarily at the 3-position (58% selectivity), forming 3-pentanone, while Cl radicals yield propionaldehyde and acetaldehyde as major products. Rate constants are determined using relative rate methods: k(OH + this compound) = 1.32 × 10⁻¹¹ cm³/molecule/s and k(Cl + this compound) = 2.03 × 10⁻¹⁰ cm³/molecule/s under 700 Torr N₂/O₂ . Product yields are quantified via GC-MS and IR spectroscopy, with NOx-dependent mechanisms validated using kinetic simulations .

Q. What experimental techniques are used to measure laminar flame speeds of this compound isomers?

- Methodological Answer : Outwardly propagating spherical flame setups measure laminar flame speeds at varying pressures (0.10–0.75 MPa), temperatures (393–473 K), and equivalence ratios (0.6–1.8). For this compound, flame speeds are slower than 1-pentanol but comparable to 2-pentanol, with differences diminishing at higher pressures due to thermal diffusivity effects. High-speed schlieren imaging and pressure-time histories are used to derive flame speed correlations .

Advanced Research Questions

Q. How do H-abstraction reactions dictate this compound’s autoignition kinetics, and what computational methods refine kinetic models?

- Methodological Answer : High-level ab initio methods (DLPNO-CCSD(T)/CBS) calculate potential energy surfaces (PESs) for H-abstraction by H, CH₃, HO₂, and OH radicals. Rate constants (400–2000 K) are derived via phase-space theory and TST, revealing that HO₂ abstraction dominates at low temperatures. Shock tube experiments (920–1450 K, 6–20 bar) validate revised kinetic models, showing improved ignition delay predictions (e.g., 20% reduction in error vs. Carbonnier’s model) . Sensitivity analysis identifies key reactions, such as this compound + HO₂ → products, which control low-temperature ignition .

Q. How can discrepancies between experimental and modeled combustion data for this compound isomers be resolved?

- Methodological Answer : Discrepancies arise from isomer-specific radical branching ratios and pressure-dependent reaction pathways. For example, this compound’s slower flame speed vs. 1-pentanol under lean conditions (φ = 0.6) is attributed to its lower heat of combustion (ΔHc = -3,050 kJ/mol vs. -3,120 kJ/mol). Jet-stirred reactor (JSR) experiments coupled with laser-induced fluorescence (LIF) quantify intermediate species (e.g., CH₂O, C₂H₄), guiding updates to isomer-specific sub-mechanisms in kinetic models .

Q. What role does this compound play in inducing systemic resistance in plants, and how is its efficacy validated experimentally?

- Methodological Answer : this compound (10 μM) primes Arabidopsis for induced systemic resistance (ISR) against Xanthomonas pathogens. Greenhouse trials use bacterial suspensions (10⁶ CFU/mL) and RT-PCR to quantify Cd80 expression (78% suppression vs. control). Field trials demonstrate reduced bacterial spot incidence (55%) and Cucumber mosaic virus symptoms (43.7%) via ANOVA and Fisher’s LSD analysis (JMP v5.0) . Metabolomic profiling (LC-MS) identifies jasmonic acid pathway activation as the mechanistic basis .

Properties

IUPAC Name |

pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXEPGDORPWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060400 | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

116 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °C c.c. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 30 °C: 5.5 (moderate) | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8 | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-02-1 | |

| Record name | 3-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4ELC182I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-8 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.